molecular formula C18H16FNO3 B2415723 (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869076-98-2

(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2415723
CAS No.: 869076-98-2
M. Wt: 313.328
InChI Key: PELLYWQDQTXWEE-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16FNO3 and its molecular weight is 313.328. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELLYWQDQTXWEE-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
  • Molecular Formula: C₁₅H₁₅FNO₃
  • Molecular Weight: 273.29 g/mol

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. A study demonstrated that benzofuran-3(2H)-one derivatives can effectively reduce pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by substantial percentages (93.8%, 98%, and 71%, respectively) . The mechanism involves the suppression of NF-κB activity, which is crucial in the inflammatory response.

Cytokine Reduction (%)
TNF93.8
IL-198
IL-871

2. Antioxidant Activity

Benzofuran derivatives have also been noted for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in the structure enhances their ability to donate electrons, making them effective antioxidants.

3. Anticancer Activity

Studies have shown that certain benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative similar to (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction .

Case Study 1: Anti-cancer Efficacy

A comparative study was conducted on the cytotoxic effects of several benzofuran derivatives against MCF-7 breast cancer cells. The results indicated that the compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving murine macrophage cells, it was observed that treatment with (Z)-7-((dimethylamino)methyl)-2-(4-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one led to a significant decrease in nitric oxide production, further confirming its anti-inflammatory potential.

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